2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.275. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methods
A significant portion of research focuses on developing new synthetic routes for related compounds. For instance, Tkachuk et al. (2020) developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization, showcasing a new pathway for creating related oxadiazole compounds with potential for further functionalization (Tkachuk et al., 2020).
Biological Activities
Research into the biological activities of isoindoline derivatives has been fruitful. For example, Then et al. (2018) synthesized a series of phthalimide derivatives and assessed their tyrosinase inhibition potency, with one compound showing higher activity than the standard control, indicating potential applications in dermatological treatments (Then et al., 2018). Similarly, Sirgamalla and Boda (2019) explored the antibacterial and antifungal activities of novel benzo[de]isoquinoline-1,3-dione derivatives, revealing potent antimicrobial properties (Sirgamalla & Boda, 2019).
Corrosion Inhibition
The application of isoindoline derivatives in corrosion inhibition has also been explored. Kumari et al. (2017) studied the anticorrosive action of synthesized indolines on mild steel in acidic media, demonstrating enhanced corrosion protection ability at higher concentrations (Kumari et al., 2017).
Molecular Docking and Computational Studies
Computational studies complement experimental research, providing insights into the molecular basis of the biological activity and material properties of isoindoline derivatives. For example, Mane et al. (2019) conducted computational studies on novel acridin-isoindoline-1,3-dione derivatives, investigating their optoelectronic properties and potential applications in material sciences (Mane et al., 2019).
Material Science and Sensor Applications
Research into the material science applications of isoindoline derivatives includes the development of chemosensors for ion detection. Zhang et al. (2020) synthesized naphthalimide derivatives that act as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion, showcasing the versatility of isoindoline-based compounds in sensor technology (Zhang et al., 2020).
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been reported to interact with various biological targets . .
Mode of Action
Isoindoline-1,3-dione derivatives are known to exhibit diverse chemical reactivity, which could potentially influence their interaction with biological targets .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and isoindoline-1,3-dione derivatives could potentially exhibit diverse ADME profiles .
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-7-6-11-15-12(21-16-11)8-17-13(18)9-4-2-3-5-10(9)14(17)19/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVQLYXQQNLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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